2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-18-15-19(2)23(20(3)16-18)24-22(27)17-25-10-12-26(13-11-25)30(28,29)14-9-21-7-5-4-6-8-21/h4-9,14-16H,10-13,17H2,1-3H3,(H,24,27)/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJJXTAMYMMKRR-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
Chemical Structure
The compound features a sulfonylpiperazine moiety linked to a phenylethenyl group and an acetamide derivative. Its structural formula can be represented as follows:
- Canonical SMILES :
C1CC(C2=CC=CC=C2C1)NC(=O)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 - Molecular Formula : C21H28N2O2S
- Molecular Weight : 372.53 g/mol
Synthesis
The synthesis of this compound involves several steps:
- Preparation of the piperazine derivative through reaction with acetic anhydride.
- Formation of the sulfonyl group via sulfonation followed by a coupling reaction with the phenylethenyl moiety.
- Final coupling to create the complete structure.
Anticonvulsant Activity
Recent studies have focused on the anticonvulsant properties of related compounds within the same class. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown promising anticonvulsant activity in animal models. The evaluation was primarily conducted using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests in mice, demonstrating significant protective effects against seizures .
The proposed mechanism involves interaction with neuronal voltage-sensitive sodium channels, which are crucial for action potential propagation in neurons. Some derivatives have been noted to exhibit moderate binding affinity to these channels, suggesting a potential pathway for their anticonvulsant effects .
Case Studies
- Study on Anticonvulsant Efficacy :
| Compound | Dose (mg/kg) | MES Protection | Time Point |
|---|---|---|---|
| Compound 14 | 100 | Yes | 0.5 h |
| Compound 19 | 300 | Yes | 4 h |
| Compound 24 | 100 | Yes | 0.5 h |
Comparative Analysis
In comparison to established anticonvulsants like phenytoin, the tested compounds showed lower efficacy in MES protection but highlighted the potential for further optimization through structural modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, molecular properties, and crystallographic data.
Structural Analogues with N-(2,4,6-Trimethylphenyl) Groups
highlights several N-(2,4,6-trimethylphenyl)acetamides (TMPA derivatives) with varying substituents on the acetamide carbonyl:
| Compound | Substituent (R) | Molecular Weight* | Crystallographic Features | Key Observations |
|---|---|---|---|---|
| TMPA | -CH3 | ~193.24 | Monoclinic, 1 molecule/asymmetric unit | Minimal distortion in aryl ring geometry |
| TMPMA | -CH2CH3 | ~207.27 | Monoclinic, 1 molecule/asymmetric unit | Increased steric bulk vs. TMPA |
| TMPDCA | -CHCl2 | ~246.13 | Triclinic, 2 molecules/asymmetric unit | Dichloro substitution enhances polarity |
| Target Compound | -[4-(E-styrylsulfonyl)piperazinyl] | ~282.37 (estimated) | Likely complex packing due to bulky groups | Sulfonylpiperazine may enhance solubility |
*Molecular weights estimated based on structural formulae.
- Substituent Impact : The mesityl group in all compounds buffers electronic effects on the aryl ring, as observed in TMPA derivatives, where bond distances remain stable despite substituent changes . However, bulky groups like the sulfonylated piperazine in the target compound may influence intermolecular interactions (e.g., hydrogen bonding or π-stacking) differently than smaller alkyl/chloro substituents.
- Crystallography: TMPDCA’s triclinic system with two molecules per asymmetric unit contrasts with TMPA’s monoclinic structure, suggesting that bulkier substituents (e.g., -CHCl2 or sulfonylated piperazine) disrupt symmetric packing .
Analogues with Varied Aryl Groups
2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide ():
- Key Difference : Replacement of the mesityl group with a 2,4,6-trichlorophenyl moiety.
- Impact : The electron-withdrawing Cl groups reduce electron density on the aryl ring compared to the electron-donating methyl groups in the target compound. This may alter solubility (e.g., increased lipophilicity) and reactivity in electrophilic substitution reactions .
(E)-N-(4-(Trifluoromethyl)phenyl)acetamides ():
- Example : (E)-2-(2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (MW: 349.3).
- Comparison : The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic resistance, whereas the mesityl group in the target compound offers steric protection but less electronic modulation .
Pharmacologically Oriented Analogues
- Piperazine/piperidine-containing acetamides (): Example: N-(4-(3-bromophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.
Research Findings and Implications
- Crystallographic Trends : Sulfonylated piperazine and mesityl groups in the target compound likely result in complex crystal packing, as seen in TMPDCA’s triclinic system . SHELX software () is critical for resolving such structures, particularly for small molecules with asymmetric units .
- Electronic and Steric Effects : The mesityl group’s electron-donating nature contrasts with trichlorophenyl () or trifluoromethylphenyl () analogues, suggesting tunable electronic properties for drug design.
- Pharmacological Potential: While direct activity data are lacking, the sulfonylated piperazine moiety is prevalent in protease inhibitors and GPCR modulators, positioning the target compound as a candidate for further biological screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
